p-Cresol
Overview
Description
p-Cresol, also known as 4-methylphenol, is an organic compound with the chemical formula CH₃C₆H₄OH. It is a colorless solid that is widely used as an intermediate in the production of other chemicals. This compound is a derivative of phenol and is an isomer of o-cresol and m-cresol . It is produced by bacterial fermentation of protein in the human large intestine and is excreted in feces and urine .
Synthetic Routes and Reaction Conditions:
Sulfonation of Toluene: this compound is industrially prepared mainly by a two-step route beginning with the sulfonation of toluene.
Reaction: CH₃C₆H₅ + H₂SO₄ → CH₃C₆H₄SO₃H + H₂O
Hydrolysis: CH₃C₆H₄SO₃H + 2 NaOH → CH₃C₆H₄OH + Na₂SO₃ + H₂O
Industrial Production Methods:
Chlorination of Toluene: Another method involves the chlorination of toluene followed by hydrolysis.
Cymene-Cresol Process: In this process, toluene is alkylated with propene to give p-cymene, which can be oxidatively dealkylated to produce this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form p-hydroxybenzaldehyde or p-hydroxybenzoic acid.
Esterification: It can react with carboxylic acids to form esters.
Sulfonation: this compound can be sulfonated to form this compound sulfonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Carboxylic acids and acid chlorides are commonly used reagents.
Sulfonation: Sulfuric acid is typically used for sulfonation reactions.
Major Products:
Oxidation: p-Hydroxybenzaldehyde, p-Hydroxybenzoic acid.
Esterification: Various esters depending on the carboxylic acid used.
Sulfonation: this compound sulfonic acid.
Mechanism of Action
Target of Action
p-Cresol primarily targets the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in the organism Salmonella typhimurium . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for DNA synthesis and energy metabolism.
Mode of Action
When used as a bactericide or disinfectant, this compound is believed to cause physical damage to bacterial cell membranes . This damage disrupts the normal functioning of the cell, leading to its death .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to induce changes in the metabolism of the ammonia-oxidizing bacteria Nitrosomonas eutropha C91 . The presence of this compound resulted in the repressed expression of several key proteins related to N-metabolism, seemingly impairing energy production in N. eutropha C91 . The expression of proteins of the tca cycle and proteins related to xenobiotic degradation, including a this compound dehydrogenase, was found to be stimulated by the presence of this compound . This indicates that N. eutropha C91 is capable of degrading this compound and that it assimilates degradation intermediates into the TCA cycle .
Pharmacokinetics
All cresol isomers, including this compound, are absorbed across the respiratory and gastrointestinal tract and through the intact skin . Limited data indicate that cresols are widely distributed throughout the body after uptake . Cresols are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . At physiological pH, the conjugated metabolites are ionized to a greater extent than the parent compound, which reduces renal reabsorption and increases elimination with the urine . In addition to urinary excretion, cresols are excreted in the bile, but the most part undergoes enterohepatic circulation .
Result of Action
The primary result of this compound’s action is its bactericidal effect, which is achieved through the disruption of bacterial cell membranes . This leads to the death of the bacteria, making this compound effective as a disinfectant . In addition, this compound has been found to induce social behavior deficits in mice, which were associated with decreased activity of central dopamine neurons involved in the social reward circuit .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the microbial metabolite this compound induces autistic-like behaviors in mice by remodeling the gut microbiota . This suggests that the gut microbiota can influence the action of this compound, potentially affecting its efficacy and stability.
Biochemical Analysis
Biochemical Properties
p-Cresol plays a role in several biochemical reactions. It is primarily produced by the bacterial fermentation of tyrosine in the large intestine. During its passage through the colonic mucosa and liver, this compound undergoes detoxification through conjugation processes such as sulfation and glucuronidation . The enzymes involved in these processes include sulfotransferases and glucuronosyltransferases, which facilitate the conversion of this compound into p-cresyl sulfate and p-cresyl glucuronide, respectively . These conjugated forms are less toxic and more water-soluble, allowing for easier excretion.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been found to inhibit the activity of certain enzymes involved in cellular respiration, leading to reduced ATP production and increased oxidative stress . Additionally, this compound can induce apoptosis in certain cell types, further contributing to its toxic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound can bind to proteins and enzymes, inhibiting their activity and altering their function. For instance, this compound has been shown to inhibit the activity of this compound methylhydroxylase, an enzyme involved in its own metabolism . This inhibition can lead to the accumulation of this compound and its toxic effects. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that this compound can have long-term effects on cellular function, including persistent oxidative stress and chronic inflammation . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, but at higher doses, it can induce significant toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as systemic inflammation . Additionally, threshold effects have been observed, where certain dosages of this compound can trigger specific cellular responses, such as apoptosis or necrosis.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its detoxification and excretion. The main metabolic pathways include sulfation and glucuronidation, which convert this compound into p-cresyl sulfate and p-cresyl glucuronide, respectively . These conjugated forms are then excreted in the urine. The enzymes involved in these pathways include sulfotransferases and glucuronosyltransferases, which facilitate the conjugation reactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can interact with binding proteins, which can affect its localization and accumulation. For example, this compound can bind to albumin in the blood, which can influence its distribution and clearance.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For instance, this compound can accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress.
Scientific Research Applications
p-Cresol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of antioxidants like butylated hydroxytoluene.
Biology: this compound is studied for its role in the human gut microbiome and its impact on health.
Medicine: It is used in the synthesis of pharmaceuticals such as bupranolol, a non-selective beta blocker.
Comparison with Similar Compounds
p-Cresol is similar to other cresol isomers such as o-cresol and m-cresol, as well as phenol:
o-Cresol (2-methylphenol): An isomer with the methyl group at the ortho position relative to the hydroxyl group.
m-Cresol (3-methylphenol): An isomer with the methyl group at the meta position relative to the hydroxyl group.
Phenol: A compound with a hydroxyl group directly attached to a benzene ring without any methyl substitution.
Uniqueness of this compound:
Position of Substitution: The para position of the methyl group in this compound makes it unique compared to its isomers.
Applications: this compound’s specific applications in the synthesis of antioxidants and pharmaceuticals highlight its distinctiveness.
Properties
IUPAC Name |
4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O, Array | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27289-34-5, Array | |
Record name | Phenol, 4-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27289-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021869 | |
Record name | p-Cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Other Solid, Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pink crystals, tarry-smoky medicinal odour, Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.] | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Cresol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16387 | |
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Record name | p-Cresol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Cresol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | p-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
395.2 °F at 760 mmHg (NTP, 1992), 201.9 °C, 201.80 to 202.00 °C. @ 760.00 mm Hg, 202 °C, 396 °F | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | P-Cresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01688 | |
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Record name | p-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Cresol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
187 °F (NTP, 1992), 85 °C (185 °F) - closed cup, 187 °F (86 °C) (Closed cup), 86 °C c.c., 187 °F | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.15X10+4 mg/L at 25 °C, 2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents., Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 21.5 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.9 (moderate), slightly soluble in water, very soluble (in ethanol), 2% | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | P-Cresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | p-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Cresol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Cresol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | p-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.034 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0185 at 40 °C/4 °C, Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1), 1.02 g/cm³, 1.04 | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | p-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Cresol | |
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Vapor Density |
3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 1.00 | |
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Vapor Pressure |
0.04 mmHg at 68 °F ; 0.11 mmHg at 77 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 15, (77 °F): 0.11 mmHg | |
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Color/Form |
Crystalline solid [Note: A liquid above 95 degees F] | |
CAS No. |
106-44-5, 1319-77-3, 2876-02-0 | |
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Melting Point |
94.6 °F (NTP, 1992), 34.77 °C, 35.5 °C, 35 °C, 95 °F | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does para-cresol impact human health?
A1: para-cresol itself exhibits relatively low toxicity, but it is primarily metabolized into para-cresol sulfate in the liver []. para-cresol sulfate is considered a uremic toxin, accumulating in the blood of individuals with chronic kidney disease (CKD) due to impaired kidney function [, , ]. This accumulation has been linked to various adverse effects, including cardiovascular complications, increased mortality risk in hemodialysis patients, and negative impacts on endothelial and mononuclear cells [, , , , ].
Q2: What are the mechanisms behind para-cresol sulfate’s toxicity?
A2: para-cresol sulfate exerts toxic effects through various mechanisms. It induces oxidative stress, depletes glutathione, and can lead to necrosis in liver cells []. para-cresol sulfate can also bind to and activate the epidermal growth factor receptor (EGFR), leading to increased expression of matrix metalloproteinases and contributing to kidney tissue remodeling [].
Q3: Can dietary interventions mitigate para-cresol accumulation?
A3: Research suggests that dietary factors can influence para-cresol levels. Studies show that galacto-oligosaccharides (GOS) can suppress para-cresol production in the intestines of rats, potentially by altering the gut environment and reducing para-cresol absorption into the bloodstream [, ]. Adequate dietary fiber intake has also been associated with lower serum para-cresol levels in hemodialysis patients, suggesting that addressing constipation through dietary changes might help mitigate para-cresol accumulation [].
Q4: What is the role of gut microbiota in para-cresol production?
A4: para-cresol is primarily produced in the gut through microbial fermentation of tyrosine, an amino acid obtained from dietary protein [, , ]. The composition of gut microbiota plays a crucial role in para-cresol production, with certain bacterial species, like some Clostridia, being more efficient producers [, ].
Q5: Are there any potential links between para-cresol and neurodevelopmental disorders?
A5: Emerging research suggests a potential connection between para-cresol and neurodevelopmental disorders. Studies have shown that exposure to diethylhexyl phthalate, an environmental chemical implicated in neurodevelopmental issues, can alter gut microbiota composition and increase para-cresol production in mice []. This altered microbiota composition and elevated para-cresol may contribute to the development of these disorders. Further research is needed to establish a definitive causal link.
Q6: What is the molecular formula and weight of para-cresol?
A6: The molecular formula of para-cresol is C7H8O, and its molecular weight is 108.14 g/mol.
Q7: How can para-cresol be characterized using spectroscopic techniques?
A7: para-cresol can be identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) [, ]. Raman spectroscopy is also a valuable tool, particularly for distinguishing para-cresol from its isomer meta-cresol []. Specific Raman peaks, such as the one at 841 cm-1, can be used for both qualitative and quantitative analysis of para-cresol in mixtures.
Q8: What are the common industrial applications of para-cresol?
A8: para-cresol is a versatile compound used in various industrial applications. It serves as a building block for synthesizing antioxidants used in rubber production []. Additionally, it acts as a precursor for producing para-hydroxybenzoic acid, a key component in various products, including preservatives and pharmaceuticals [].
Q9: Can para-cresol be used as a catalyst or reagent in chemical reactions?
A9: para-cresol can act as a reactant in various chemical reactions. For example, it undergoes alkylation reactions, such as tert-butylation, in the presence of catalysts like zeolites or aluminum chloride [, , ]. These reactions yield products with applications in different fields, including antioxidants and pharmaceuticals.
Q10: How does the structure of para-cresol influence its reactivity?
A10: The presence of both a hydroxyl group and a methyl group on the aromatic ring influences para-cresol’s reactivity. The hydroxyl group imparts acidic properties and allows for reactions like esterification. The position of the methyl group, para to the hydroxyl group, influences the reactivity and selectivity of reactions like electrophilic aromatic substitution [, ].
Q11: What are the environmental concerns associated with para-cresol?
A11: para-cresol is considered a potential environmental contaminant, particularly in areas with industrial discharge or agricultural runoff [, , ]. Its presence in environmental matrices, such as soil and water, can negatively impact ecosystems and potentially affect human health through the food chain.
Q12: How is para-cresol degraded in the environment?
A12: para-cresol can be degraded through various processes in the environment, including biodegradation by microorganisms and photocatalytic degradation using catalysts like titanium dioxide (TiO2) [, ]. Understanding these degradation pathways is crucial for developing effective strategies for para-cresol removal and remediation in contaminated environments.
Q13: Are there sustainable practices for managing para-cresol in industrial settings?
A13: Implementing sustainable practices is crucial for minimizing the environmental impact of para-cresol. These practices include optimizing industrial processes to reduce para-cresol discharge, treating wastewater effectively to remove para-cresol, and exploring alternative compounds with lower environmental impact [, ].
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